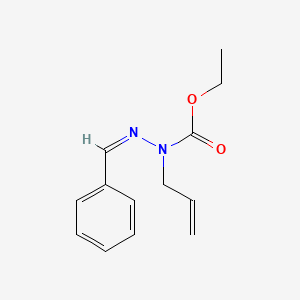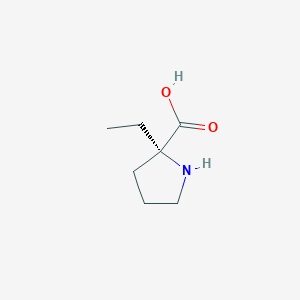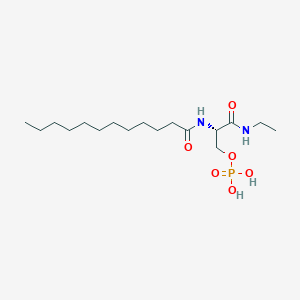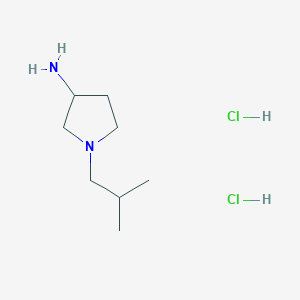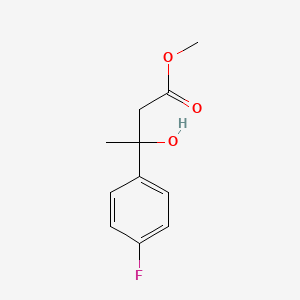
Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxybutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(4-fluorophenyl)-3-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3-(4-fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 3-(4-fluorophenyl)-3-hydroxybutanol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
- Methyl 3-(4-chlorophenyl)-3-hydroxybutanoate
- Methyl 3-(4-bromophenyl)-3-hydroxybutanoate
- Methyl 3-(4-methylphenyl)-3-hydroxybutanoate
Comparison: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
methyl 3-(4-fluorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H13FO3/c1-11(14,7-10(13)15-2)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3 |
Clave InChI |
PQFZXWOYWXCICD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)(C1=CC=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)


![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)

![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)


